3-(5,6-Dimethoxy-1H-indol-1-yl)propanoic acid
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Overview
Description
3-(5,6-Dimethoxy-1H-indol-1-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring substituted with methoxy groups at positions 5 and 6, and a propanoic acid chain at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dimethoxy-1H-indol-1-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dimethoxyindole and propanoic acid derivatives.
Reaction Conditions: The indole derivative is subjected to a series of reactions, including alkylation and esterification, under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. These methods ensure high yield and purity while minimizing waste and production costs .
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dimethoxy-1H-indol-1-yl)propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
3-(5,6-Dimethoxy-1H-indol-1-yl)propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5,6-Dimethoxy-1H-indol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(5-Methoxy-1H-indol-3-yl)propanoic acid: Similar structure with one methoxy group, used in similar applications.
Indole-3-propionic acid: Lacks methoxy groups, known for its antioxidant properties.
Uniqueness
3-(5,6-Dimethoxy-1H-indol-1-yl)propanoic acid is unique due to the presence of two methoxy groups, which enhance its biological activity and potential therapeutic applications compared to its analogs .
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
3-(5,6-dimethoxyindol-1-yl)propanoic acid |
InChI |
InChI=1S/C13H15NO4/c1-17-11-7-9-3-5-14(6-4-13(15)16)10(9)8-12(11)18-2/h3,5,7-8H,4,6H2,1-2H3,(H,15,16) |
InChI Key |
LQNWAPGTWUHDMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CN2CCC(=O)O)OC |
Origin of Product |
United States |
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